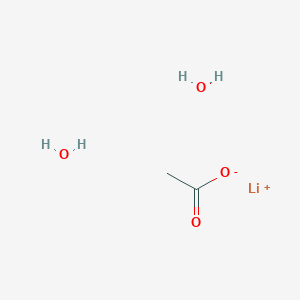

lithium;acetate;dihydrate

Description

BenchChem offers high-quality lithium;acetate;dihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about lithium;acetate;dihydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

lithium;acetate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.Li.2H2O/c1-2(3)4;;;/h1H3,(H,3,4);;2*1H2/q;+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQLJCYTGRMXMA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(=O)[O-].O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].CC(=O)[O-].O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7LiO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Lithium Acetate Dihydrate in Advanced Chemical Synthesis and Drug Development: A Technical Whitepaper

Executive Summary

As a Senior Application Scientist navigating the intersection of materials science and pharmaceutical development, I frequently encounter the need for versatile, high-purity reagents. Lithium acetate dihydrate (

Physicochemical Profiling and Causality

To effectively utilize lithium acetate dihydrate, one must understand the causality behind its physical properties. The high charge density of the

Quantitative Physicochemical Data

Table 1: Core chemical and physical properties of Lithium Acetate Dihydrate.

| Property | Value | Causality / Technical Significance |

| Molecular Formula | The two water molecules expand the crystal lattice, significantly lowering the melting point compared to the anhydrous form[1]. | |

| Molar Mass | 102.02 g/mol | Essential for precise stoichiometric calculations in API synthesis and buffer preparation[1]. |

| Melting Point | 53–58 °C | The low melting point is driven by the disruption of ionic bonds by the hydration sphere[2]. |

| Solubility (Water) | ~29 g/100 mL (20 °C) | High solubility is driven by strong ion-dipole interactions between |

| Solubility (Ethanol) | Freely Soluble | Polar protic solvents easily disrupt the hydrated lattice, allowing for versatile organic phase reactions[3]. |

| pH (5% Aqueous) | 7.5–9.5 | Exhibits a mildly basic nature due to the partial hydrolysis of the acetate anion in solution[2]. |

Thermal Dynamics and Decomposition Kinetics

Understanding the thermal degradation of lithium acetate dihydrate is critical when utilizing it as a precursor for high-temperature synthesis (e.g., battery materials) or when drying it for moisture-sensitive organic reactions. The compound undergoes a distinct, multi-stage endothermic decomposition[4].

-

Stage 1 (Dehydration): Between 100 °C and 250 °C, the crystal lattice loses its two water molecules. This step is highly predictable and results in a theoretical mass loss of ~35.3%.

-

Stage 2 (Decarboxylation): At temperatures exceeding 350 °C (typically peaking around 380 °C), the anhydrous lithium acetate decomposes into lithium carbonate (

), releasing carbon dioxide and acetone as gaseous byproducts[4][5].

Thermal decomposition pathway of lithium acetate dihydrate.

Mechanistic Applications in Drug Development

In pharmaceutical R&D, lithium acetate dihydrate is not merely a passive buffer; it actively participates in reaction mechanisms and molecular stabilization.

-

Catalysis in API Synthesis: Lithium acetate acts as a bifunctional catalyst in organic synthesis. The

ion serves as a mild Lewis acid to coordinate with carbonyl oxygens or halogens, activating the electrophile. Simultaneously, the acetate anion acts as a mild base to facilitate deprotonation or transmetalation. This synergy is heavily utilized in Suzuki coupling reactions and amide bond formations for synthesizing complex APIs, such as targeted anticancer drugs and beta-blockers[6]. -

Biochemical Stabilization: In downstream processing, it is used to stabilize proteins and enzymes, preventing denaturation during complex biochemical assays[7]. It also serves as a critical buffer component in modified ninhydrin reagents for amino acid analysis via ion-exchange chromatography[3].

Self-Validating Experimental Methodologies

To ensure scientific integrity, laboratory protocols must incorporate internal feedback loops. The following methodologies are designed as self-validating systems, ensuring that any deviation in reagent quality is immediately caught.

Protocol 1: Thermogravimetric Analysis (TGA) for Hydration State Validation

Before using lithium acetate dihydrate in moisture-sensitive organometallic reactions, its exact hydration state must be verified.

-

Step 1: Sample Preparation. Weigh exactly 10.0 to 15.0 mg of

into an alumina TGA crucible. Causality: A small, precise mass prevents thermal lag and ensures uniform heat distribution across the crystal lattice. -

Step 2: Atmosphere Control. Purge the TGA furnace with dry Nitrogen (

) at 50 mL/min. Causality: An inert atmosphere prevents premature oxidative degradation of the acetate moiety. -

Step 3: Heating Ramp. Program a heating rate of 10 °C/min from 25 °C to 600 °C.

-

Step 4: Self-Validation (Kinetic Check). Analyze the first derivative of the mass loss curve. The system is validated if exactly 35.3% ± 0.5% of the initial mass is lost between 100 °C and 250 °C. Causality: The molar mass of

is ~36 g/mol , and the total molar mass is 102.02 g/mol . A mass loss of 35.3% mathematically proves the sample is a pure dihydrate. Any value lower indicates partial efflorescence (drying out); any value higher indicates hygroscopic water absorption.

Self-validating TGA workflow for hydration state verification.

Protocol 2: Preparation of Self-Buffering LiOAc Solution for API Synthesis

When preparing aqueous solutions for protein stabilization or API synthesis, the pH serves as an intrinsic quality control metric.

-

Step 1: Dissolution. Dissolve 5.0 g of

in 80 mL of ultra-pure (Type 1) deionized water. Causality: Utilizing Type 1 water prevents trace heavy metals (like -

Step 2: Volumetric Adjustment. Agitate using a magnetic stirrer until completely clear, then dilute to exactly 100 mL to create a 5% (w/v) solution.

-

Step 3: Self-Validation (pH Check). Measure the pH of the solution at 25 °C. The system is validated if the pH reads between 7.5 and 9.5 [2]. Causality: If the pH is below 7.5, it indicates the sample has absorbed atmospheric

over time, forming carbonic acid and shifting the equilibrium. If validated, the solution is ready for immediate use.

References

-

Thermo Scientific™ Chemicals Lithium acetate dihydrate, Reagent | Source: midlandsci.com | 9

-

Lithium acetate dihydrate | C2H7LiO4 | CID 23666338 - PubChem - NIH | Source: nih.gov |1

-

Lithium acetate dihydrate - Chem-Impex | Source: chemimpex.com | 7

-

Lithium acetate dihydrate, 99% 250 g | Buy Online | Thermo Scientific Chemicals | Source: fishersci.com | 3

-

Lithium acetate reagent grade 6108-17-4 | Source: sigmaaldrich.com | 2

-

Anhydrous lithium acetate: the - Zhejiang Rongsheng Technology Co.,Ltd. | Source: zjrskj.cn | 6

-

Easy and Scalable Syntheses of Li 1.2 Ni 0.2 Mn 0.6 O 2 - MDPI | Source: mdpi.com | 4

-

Lithium acetate dihydrate - SAFETY DATA SHEET | Source: westliberty.edu | 5

Sources

- 1. Lithium acetate dihydrate | C2H7LiO4 | CID 23666338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 乙酸锂 二水合物 reagent grade | Sigma-Aldrich [sigmaaldrich.com]

- 3. Lithium acetate dihydrate, 99% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. mdpi.com [mdpi.com]

- 5. westliberty.edu [westliberty.edu]

- 6. Anhydrous lithium acetate: the - Zhejiang Rongsheng Technology Co.,Ltd. [zjrskj.cn]

- 7. chemimpex.com [chemimpex.com]

- 8. Lithium acetate dihydrate , =99.9 trace metals basis 6108-17-4 Sigma-Aldrich [sigmaaldrich.com]

- 9. midlandsci.com [midlandsci.com]

synthesis and preparation of lithium acetate dihydrate

An In-Depth Technical Guide to the Synthesis, Preparation, and Characterization of Lithium Acetate Dihydrate

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and preparation of high-purity lithium acetate dihydrate (CH₃COOLi·2H₂O). Moving beyond simple procedural lists, this document elucidates the fundamental chemical principles, validates protocols through integrated quality control, and offers field-proven insights into optimizing product yield and purity.

Introduction: Properties and Applications

Lithium acetate dihydrate is the lithium salt of acetic acid, presenting as a white, crystalline solid.[1] It is a versatile and moderately water-soluble compound with significant utility across various scientific and industrial domains.[2] Its applications are extensive, ranging from a buffer component in DNA and RNA gel electrophoresis to its use as a precursor in the synthesis of materials for lithium-ion batteries.[1][3][4] Furthermore, it serves as a catalyst in polymer production and has applications in the pharmaceutical industry.[3][5][6]

A thorough understanding of its physicochemical properties is paramount for its successful synthesis and application.

| Property | Value |

| CAS Number | 6108-17-4[1][7][8] |

| Molecular Formula | C₂H₃LiO₂·2H₂O[8][9] |

| Molecular Weight | 102.02 g/mol [8][10] |

| Appearance | White crystalline solid[1] |

| Density | 1.26 - 1.3 g/cm³ at 20 °C[1][7] |

| Melting Point | 53-58 °C[3][6] |

| Water Solubility | ~290-450 g/L at 20-25 °C[1][7][11] |

| pH | 7.5 - 9.5 (in aqueous solution)[7][12] |

Core Synthesis Methodologies

The preparation of lithium acetate typically involves a neutralization reaction. The choice of the lithium source is a critical experimental decision, influencing reaction kinetics, safety considerations, and the impurity profile of the crude product.

Method A: Neutralization of Lithium Carbonate with Acetic Acid

This is one of the most common and cost-effective methods for both laboratory and industrial-scale production.[13][14]

Principle: This synthesis is an acid-base reaction where the weak base, lithium carbonate (Li₂CO₃), reacts with acetic acid (CH₃COOH) to form lithium acetate, water, and carbon dioxide gas. The evolution of CO₂ drives the reaction to completion.

Reaction: Li₂CO₃ + 2CH₃COOH → 2CH₃COOLi + H₂O + CO₂↑

Causality and Experimental Insight:

-

Choice of Reactants: Lithium carbonate is an excellent starting material due to its stability, low cost, and high purity. Glacial acetic acid is preferred to minimize the initial water volume, which aids in later crystallization steps.

-

Controlled Addition: Acetic acid must be added slowly to the aqueous slurry of lithium carbonate. This is crucial to manage the rate of effervescence (CO₂ evolution), which can cause vigorous foaming and potential loss of material if the addition is too rapid.[13]

-

pH Monitoring: The reaction is monitored by pH. A final pH between 7.0 and 7.5 ensures that all the lithium carbonate has reacted without leaving a significant excess of unreacted acetic acid, which would need to be removed later.[15][16]

Method B: Neutralization of Lithium Hydroxide with Acetic Acid

This method offers an alternative pathway, particularly when lithium hydroxide is readily available or when the evolution of gas is undesirable.[17][18]

Principle: This is a direct neutralization reaction between a strong base, lithium hydroxide (LiOH), and a weak acid, acetic acid (CH₃COOH), yielding lithium acetate and water.

Reaction: LiOH + CH₃COOH → CH₃COOLi + H₂O

Causality and Experimental Insight:

-

Exothermic Reaction: Unlike the carbonate route, this neutralization is noticeably exothermic. For larger-scale preparations, external cooling may be necessary to maintain control over the reaction temperature.

-

No Gas Evolution: A significant advantage of this method is the absence of gas formation, which simplifies the reaction setup and eliminates issues with foaming. This can be particularly beneficial in closed or automated systems.

-

Purity of LiOH: The purity of the final product is highly dependent on the purity of the starting lithium hydroxide, which can sometimes contain carbonate impurities.

Comparison of Synthesis Routes

| Feature | Method A (Lithium Carbonate) | Method B (Lithium Hydroxide) |

| Primary Reactant | Li₂CO₃ | LiOH |

| Byproduct | CO₂ (gas), H₂O | H₂O only |

| Safety Concern | Vigorous effervescence (foaming) | Exothermic reaction (heat generation) |

| Reactant Cost | Generally lower | Often higher |

| Reaction Control | Control rate of addition to manage gas | Control temperature with cooling |

| Process Suitability | Well-suited for open batch processes | Advantageous for closed systems |

Purification via Recrystallization

For applications in drug development and advanced materials, achieving high purity (>99%) is essential. Recrystallization is the definitive method for purifying the crude lithium acetate dihydrate.

Principle: This technique leverages the difference in solubility of lithium acetate and impurities in a given solvent at different temperatures. Lithium acetate is significantly more soluble in hot water than in cold water.[11] By dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, the lithium acetate will crystallize out, leaving the majority of impurities behind in the solution (the mother liquor).

Detailed Recrystallization Protocol

-

Dissolution: Place the crude lithium acetate dihydrate in an Erlenmeyer flask. Add a minimum volume of deionized water and heat the mixture gently (e.g., on a hot plate with stirring) until all the solid has dissolved.

-

Hot Filtration (Optional): If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the filter funnel.

-

Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, the flask can subsequently be placed in an ice bath. Slow cooling is critical for the formation of large, well-defined, and pure crystals.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water to remove any residual mother liquor.

-

Drying: Dry the crystals. This can be done by air-drying or in a desiccator. Avoid excessive heat, as the dihydrate can lose its water of hydration.[19] The melting point of the dihydrate is around 56 °C.

Characterization and Quality Control

To validate the synthesis and ensure the product meets the required specifications, a suite of analytical techniques should be employed.

| Analytical Technique | Expected Result for High-Purity LiOAc·2H₂O | Significance |

| Appearance | White, crystalline powder/solid | Confirms basic identity and absence of colored impurities. |

| Melting Point | Sharp range, typically 56-58 °C | A narrow melting range is a key indicator of high purity. |

| FTIR Spectroscopy | Characteristic peaks for O-H (water), C=O (carboxylate), and C-O stretches. | Confirms the presence of the acetate functional group and water of hydration. |

| Thermogravimetric Analysis (TGA) | A weight loss of ~35.3% (corresponding to 2 moles of water) starting before 100 °C. | Quantitatively confirms the dihydrate stoichiometry.[19] |

| Assay (Acid-Base Titration) | ≥98-99% purity[7][8] | Quantifies the amount of lithium acetate present. |

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable in a professional laboratory setting.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[20][21]

-

Handling:

-

Storage:

Conclusion

The synthesis of lithium acetate dihydrate via the neutralization of either lithium carbonate or lithium hydroxide with acetic acid are both robust and reliable methods. The choice between them depends on factors such as cost, scale, and safety equipment available. For any high-stakes application, particularly in pharmaceutical and materials science research, the synthesis of the crude product must be followed by a meticulous recrystallization step. The final product's identity, purity, and hydration state should always be confirmed using appropriate analytical techniques, ensuring the trustworthiness and reproducibility of subsequent experimental work.

References

-

Wikipedia. Lithium acetate. [Link]

-

Carl ROTH. Safety Data Sheet: Lithium acetate dihydrate. [Link]

-

MP Biomedicals. Lithium Acetate Dihydrate. [Link]

-

Patsnap Eureka. Benchmarking Thermal Stability of Lithium Acetate in High-Heat Environments. [Link]

-

Axiom Corporation. Lithium Acetate. [Link]

-

Xiamen Poworks. Uses of lithium acetate dihydrate. [Link]

-

Xiamen Poworks. Applications of Lithium Acetate Dihydrate. [Link]

-

American Elements. Lithium Acetate Dihydrate. [Link]

-

Patsnap Eureka. How to Optimize Water Solubility of Lithium Acetate Crystals. [Link]

-

Patsnap Eureka. How to Derive Lithium Acetate from Lithium Carbonate. [Link]

-

Oxford Lab Chem. MATERIAL SAFETY DATA SHEET - LITHIUM ACETATE Dihydrate AR. [Link]

-

S D Fine-Chem Limited. LITHIUM ACETATE - GHS SAFETY DATA SHEET. [Link]

-

ACS Publications. Sustainable Production of Lithium Acetate by Bipolar Membrane Electrodialysis Metathesis. [Link]

-

Chemister.ru. Properties of substance: lithium acetate. [Link]

- Google Patents.

-

Patsnap Eureka. Method for preparing battery grade anhydrous lithium acetate. [Link]

-

Bisley International. What is Lithium Acetate Used For?. [Link]

Sources

- 1. Lithium acetate - Wikipedia [en.wikipedia.org]

- 2. americanelements.com [americanelements.com]

- 3. 酢酸リチウム 二水和物 ≥99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Applications of Lithium Acetate Dihydrate - Poworks [poworks.com]

- 6. Lithium acetate dihydrate | 6108-17-4 [chemicalbook.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. Lithium acetate dihydrate | CAS 6108-17-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. mpbio.com [mpbio.com]

- 10. Lithium acetate dihydrate - Acetic acid lithium salt [sigmaaldrich.com]

- 11. How to Optimize Water Solubility of Lithium Acetate Crystals [eureka.patsnap.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. How to Derive Lithium Acetate from Lithium Carbonate [eureka.patsnap.com]

- 14. newalliance.co.in [newalliance.co.in]

- 15. CN103739475B - Method for preparing battery grade anhydrous lithium acetate - Google Patents [patents.google.com]

- 16. Method for preparing battery grade anhydrous lithium acetate - Eureka | Patsnap [eureka.patsnap.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. bisleyinternational.com [bisleyinternational.com]

- 19. Benchmarking Thermal Stability of Lithium Acetate in High-Heat Environments [eureka.patsnap.com]

- 20. oxfordlabchem.com [oxfordlabchem.com]

- 21. assets.thermofisher.com [assets.thermofisher.com]

- 22. westliberty.edu [westliberty.edu]

Mechanistic Deconstruction and Optimization of Lithium Acetate-Mediated Yeast Transformation

Target Audience: Researchers, Molecular Biologists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide

Executive Summary

Since its initial development, the Lithium Acetate/Single-Stranded Carrier DNA/Polyethylene Glycol (LiAc/ssDNA/PEG) method has remained the gold standard for transforming Saccharomyces cerevisiae and other yeast species[1]. Capable of yielding up to

The Biophysical Mechanism of Action (The "Why")

Yeast cells possess a robust, highly cross-linked cell wall composed of mannan-protein complexes and chitin, which naturally repels exogenous macromolecules[3]. The LiAc/ssDNA/PEG method systematically dismantles these barriers through four synergistic pillars:

I. Lithium Acetate Dihydrate ( )

Lithium acetate acts primarily as a mild chaotropic agent[3]. The

II. Polyethylene Glycol (PEG 3350)

PEG is not merely a solvent; it is the physical engine of the transformation. By binding water molecules, PEG 3350 induces severe macromolecular crowding[5]. This osmotic pressure forces the plasmid DNA and carrier DNA into intimate physical contact with the permeabilized yeast plasma membrane. Additionally, PEG alters the lipid bilayer's organization, priming it for the fusion events required for DNA entry[3][6].

III. Single-Stranded Carrier DNA (ssDNA)

Typically derived from salmon sperm, ssDNA serves a dual protective and mechanical role. When boiled and rapidly chilled, it remains single-stranded and competitively binds endogenous nucleases, protecting the target plasmid from degradation[2]. Mechanistically, the ssDNA acts as a bulky carrier that coats the yeast cell wall, guiding the smaller plasmid molecules through the chaotropically weakened pores[2][6].

IV. The Thermal Kinetic Trigger (Heat Shock)

Chemical permeabilization alone is insufficient for DNA uptake. A precise heat shock at 42°C provides the thermal kinetic energy necessary to drastically increase membrane fluidity[6]. This thermal spike triggers an endocytosis-like invagination of the plasma membrane, internalizing the PEG-DNA complex[2][6].

Fig 1: Biophysical mechanism of LiAc/ssDNA/PEG-mediated yeast transformation.

Quantitative Parameters & Optimization

To guarantee reproducibility, the concentrations of the transformation matrix must be strictly controlled. Deviations in molecular weight or molarity will collapse the biophysical system.

| Reagent / Parameter | Optimal Range | Mechanistic Function | Consequence of Deviation |

| Lithium Acetate | 100 mM final | Cell wall permeabilization & charge masking[6]. | <50 mM: Insufficient chaotropic effect. >200 mM: Severe cytotoxicity and cell lysis[3]. |

| PEG (MW 3350) | 33.3% (w/v) final | Macromolecular crowding[5]. | Wrong MW / >40%: Excessive viscosity prevents DNA-membrane contact; induces lethal osmotic shock[3]. |

| ssDNA (Salmon Sperm) | 2.0 mg/mL | Nuclease protection / Membrane coating[2]. | Unboiled: Fails to coat membrane; transformation efficiency drops by 2 orders of magnitude[7]. |

| Heat Shock | 42°C for 15–45 min | Lipid bilayer fluidization[6]. | >45 min: Catastrophic thermal death. <15 min: Insufficient kinetic energy for DNA entry[6]. |

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system. The following high-efficiency workflow incorporates built-in quality control checkpoints to isolate variables and ensure trustworthiness[6][7].

Phase 1: Culture Preparation & Validation

-

Inoculation: Inoculate 2-5 mL of liquid YPAD medium with a single yeast colony. Incubate overnight at 30°C with shaking (200 rpm)[7].

-

Back-Dilution: Dilute the overnight culture into 50 mL of fresh YPAD to an initial

of 0.1[7]. -

Log-Phase Harvesting: Incubate at 30°C until the

reaches exactly 0.4 to 0.6 (approx. 3-5 hours)[7].-

Causality Check: Cells must be in the logarithmic growth phase. Stationary phase cells (

) possess highly cross-linked, thickened cell walls that resist LiAc permeabilization[6]. -

Validation Check: Observe cells under a microscope (20X DIC). If the strain forms clumps, transformation efficiency will be artificially undercounted (one clump = one colony)[7].

-

Phase 2: Competent Cell Preparation

-

Washing: Harvest cells in a sterile 50 mL tube at 3000 x g for 5 min. Discard media, resuspend the pellet in 25 mL of sterile

, and centrifuge again[7]. -

Chaotropic Conditioning: Resuspend the washed pellet in 1.0 mL of 100 mM LiAc. Transfer to a microfuge tube, pellet at top speed for 15 sec, and resuspend in a final volume of 500 µL of 100 mM LiAc[7].

-

Causality Check: The initial water wash removes secreted nucleases. The LiAc conditioning initiates the chaotropic disruption of the mannan-protein complex[3].

-

Phase 3: Transformation Matrix Assembly

-

ssDNA Preparation: Boil a 1.0 mL aliquot of carrier ssDNA for 5 minutes, then immediately plunge into an ice-water bath[7].

-

Master Mix Order of Addition: To 100 µL of competent cells, add the following strictly in order[6][7]:

-

280 µL of PEG 3350 (50% w/v)

-

36 µL of 1.0 M LiAc

-

10 µL of boiled ssDNA (10 mg/mL)

-

1-5 µg of Plasmid DNA (in

) -

Causality Check:Order is critical. PEG must be added first to shield the cells from the localized osmotic shock of concentrated LiAc. Adding cells directly to concentrated LiAc without PEG causes rapid cell death[3][7].

-

Phase 4: Incubation, Heat Shock, and Recovery

-

Pre-Incubation: Vortex vigorously until the pellet is completely mixed. Incubate at 30°C for 30 minutes[7].

-

Causality Check: Allows PEG-driven crowding to force the DNA against the permeabilized cell wall[5].

-

-

Heat Shock: Add 43 µL of DMSO (optional, enhances permeabilization). Transfer tubes to a 42°C water bath for 15-45 minutes[6].

-

Recovery: Microcentrifuge at a gentle speed (1250 RPM) for 2 minutes. Remove the PEG/LiAc supernatant. Gently resuspend the pellet in 0.5 mL of sterile water or YPAD[6].

-

Plating: Spread 40 µL and 160 µL aliquots onto appropriate selective plates. Incubate at 30°C for 2-3 days[6].

Fig 2: Self-validating high-efficiency experimental workflow for yeast transformation.

Troubleshooting & Causality Analysis

When a transformation yields zero colonies, the failure can almost always be traced back to a breach in the biophysical mechanics:

-

Failure Mode 1: The "Dead Pellet" Phenomenon. If PEG is omitted or added after the cells are exposed to the master mix, the high molarity of the unbuffered Lithium Acetate induces lethal osmotic shock, killing the yeast instantly[3].

-

Failure Mode 2: Nuclease Degradation. If the ssDNA is not boiled immediately prior to use, it remains double-stranded. It will fail to coat the cell membrane and fail to competitively inhibit nucleases, leaving the target plasmid entirely exposed[7].

-

Failure Mode 3: Stationary Phase Resistance. Attempting to transform cells left growing overnight (

). The cell wall is too thick and cross-linked for the chaotropic agent to penetrate, resulting in near-zero efficiency[6].

References

-

Gietz, R. D., & Schiestl, R. H. (2007). Large-scale high-efficiency yeast transformation using the LiAc/SS carrier DNA/PEG method. Nature Protocols. URL:[Link]

-

Gietz, R. D., & Schiestl, R. H. (2007). High-efficiency yeast transformation using the LiAc/SS carrier DNA/PEG method. Nature Protocols. URL:[Link]

-

Eng, T., & Guacci, V. (2013). Yeast Transformation. Barrick Lab, University of Texas at Austin. URL:[Link]

-

Forsburg, S. L., et al. (2014). High-frequency lithium acetate transformation of Schizosaccharomyces pombe. PMC - NIH. URL:[Link]

-

Stoepel, J. (2015). How does lithium acetate affect the cell wall of Saccharomyces cerevisiae during fungi transformation? Quora. URL:[Link]

-

Kawa, M., et al. (2022). The Effect of Lithium on the Budding Yeast Saccharomyces cerevisiae upon Stress Adaptation. MDPI Microorganisms. URL:[Link]

-

Barrick Lab. (2017). Transforming S. cerevisiae Cells with Lithium Acetate. University of Texas at Austin. URL:[Link]

Sources

- 1. Large-scale high-efficiency yeast transformation using the LiAc/SS carrier DNA/PEG method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. quora.com [quora.com]

- 4. mdpi.com [mdpi.com]

- 5. High-frequency lithium acetate transformation of Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ProtocolsLithiumAcetateTransformation < Lab < TWiki [barricklab.org]

- 7. Thomas Eng, PhD - Yeast Transformation [sites.google.com]

The Role of Lithium Ions in Modulating Cell Permeability: Mechanisms and Methodologies in Cellular Transformation and Membrane Dynamics

Content Type: Technical Whitepaper Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Executive Summary

Lithium ions (Li⁺) possess unique biophysical and biochemical properties that allow them to profoundly modulate cell permeability. In the context of molecular biology and biomanufacturing, lithium acts as a potent permeabilizing agent, physically altering lipid bilayers and fungal cell walls to facilitate the uptake of exogenous macromolecules. Conversely, in mammalian physiology, lithium acts as a signaling modulator that tightens paracellular barriers. This whitepaper provides an in-depth mechanistic analysis of lithium-induced cell permeabilization, details a self-validating protocol for high-efficiency yeast transformation, and contrasts these structural effects with lithium's regulatory role in mammalian endothelial permeability.

Biophysical Mechanisms of Lithium-Induced Permeabilization

Unlike other alkali metals such as sodium or potassium, the lithium ion possesses an exceptionally high charge density and an extraordinary dehydrating ability. These properties grant Li⁺ a uniquely high membrane affinity in both pure-lipid and biological membranes.

When exposed to cellular membranes, lithium ions actively1[1]. This phase transition increases membrane fluidity and facilitates the formation of transient pores. Furthermore, the high resting permeability of lithium ions leads to rapid intracellular accumulation, causing significant membrane depolarization. This depolarization alters the electrochemical gradient, further destabilizing the membrane structure and rendering the cell highly permeable to exogenous DNA and other macromolecules.

Synergistic Permeabilization in Fungal Models (The LiAc Method)

The most prominent application of lithium-induced permeability is the transformation of Saccharomyces cerevisiae and other fungi. Intact yeast cells possess a rigid chitinous cell wall that naturally resists DNA uptake. While lithium acetate (LiAc) alone can slightly increase permeability, high-efficiency transformation requires a synergistic combination of LiAc, single-stranded carrier DNA (ssDNA), and Polyethylene Glycol (PEG).

Recent ultrastructural studies using transmission electron microscopy have revealed the exact causality of this synergy. When yeast cells are incubated with both LiAc and ssDNA, the ssDNA physically enters the cell wall structure. This interaction, combined with the dehydrating effect of LiAc, causes the 2[2]. PEG 3350 is then introduced not to alter the membrane, but to act as a macromolecular crowding agent, forcing the target plasmid DNA into close contact with the newly porous cell wall and permeabilized lipid bilayer ([3]()).

Fig 1: Synergistic mechanisms of LiAc, ssDNA, and PEG in yeast cell permeabilization.

Quantitative Data Presentation

To fully understand the efficacy of lithium-mediated permeabilization, it must be contextualized against other transformation methodologies and broken down by reagent causality. The use of ssDNA carrier alone has been shown to 4[4].

Table 1: Comparative Transformation Efficiencies by Permeabilization Method

| Method | Permeabilizing Agent | Typical Efficiency (CFU/µg DNA) | Mechanism of DNA Entry |

| Spheroplast | Zymolyase / PEG | 10⁴ - 10⁵ | Enzymatic wall removal; PEG-induced endocytosis |

| Lithium Acetate | LiAc / ssDNA / PEG | 10⁵ - 10⁶ | Li⁺ phase transition; structural wall loosening |

| Electroporation | High Voltage / LiAc | 10⁶ - 10⁷ | Electrical dielectric breakdown of lipid bilayer |

Table 2: Reagent Causality in Lithium-Mediated Permeabilization

| Reagent | Optimal Conc. | Primary Mechanistic Function | Causal Effect on Permeability |

| Lithium Acetate | 100 mM | Ion exchange & dehydration | Induces lipid phase transitions and pore formation |

| ssDNA Carrier | 2 mg/mL | Structural integration | Synergizes with LiAc to make cell wall porous |

| PEG 3350 | 33% (v/v) | Macromolecular crowding | Forces DNA against the permeabilized membrane |

| Heat Shock | 42°C | Thermal kinetic energy | Triggers transient membrane pore opening |

Self-Validating Methodology: High-Efficiency LiAc Transformation

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. The following methodology for S. cerevisiae transformation is designed as a self-validating system, ensuring that any failure can be immediately isolated to a specific variable.

Phase 1: Competency Induction

-

Culture Preparation: Inoculate S. cerevisiae in 50 mL YPD medium. Incubate at 30°C with shaking (200 rpm) until the culture reaches mid-log phase (OD₆₀₀ = 0.6 - 0.8).

-

Causality: Cells in the exponential growth phase have actively dividing, thinner cell walls, maximizing their susceptibility to lithium-induced permeabilization.

-

-

Harvest and Wash: Centrifuge at 3000 × g for 5 minutes. Wash the pellet once with 25 mL sterile water, then resuspend in 1 mL of 100 mM Lithium Acetate (LiAc).

-

Causality: The initial LiAc wash begins the dehydration of the cell wall and lipid bilayer, initiating the necessary phase transitions.

-

Phase 2: Transformation Assembly

-

Master Mix Preparation: In a sterile microcentrifuge tube, add reagents in the exact following order to prevent premature plasmid degradation:

-

240 µL PEG 3350 (50% w/v)

-

36 µL 1.0 M LiAc

-

50 µL Boiled ssDNA carrier (2 mg/mL). (Note: Boil for 5 mins, then immediately chill on ice. This prevents reannealing, allowing the single strands to saturate non-specific binding sites and structurally loosen the yeast cell wall).

-

5 µL Plasmid DNA (100 ng - 1 µg)

-

50 µL Competent yeast cell suspension

-

Phase 3: Permeabilization & Uptake

-

Incubation: Vortex vigorously for 1 minute, then incubate at 30°C for 30 minutes.

-

Heat Shock: Transfer the tubes to a 42°C water bath for exactly 30 minutes.

-

Causality: The sudden thermal shift provides the kinetic energy required for the Li⁺-destabilized lipid bilayer to form transient pores, allowing the PEG-crowded plasmid to enter the cytosol.

-

Phase 4: Validation & Recovery (The Self-Validating Matrix)

-

Recovery: Centrifuge at 3000 × g for 30 seconds. Carefully remove the supernatant and gently resuspend the permeabilized pellet in 1 mL sterile water.

-

Plating & Controls: Plate 100 µL of the suspension onto selective dropout media. To validate the system, you must run the following parallel controls:

-

Viability Control: Dilute a fraction of the transformation mix 1:1000 and plate on non-selective YPD agar. Validates that the LiAc/Heat Shock parameters did not result in >90% cellular mortality.

-

Negative Control: Omit the plasmid DNA from the master mix. Validates the efficacy of the selective media and confirms the absence of background contamination.

-

Positive Control: Utilize a highly efficient, validated episomal plasmid (e.g., pRS316). Establishes the baseline transformation efficiency, which should exceed 10⁵ transformants/µg.

-

The Mammalian Contrast: Lithium as a Barrier Enhancer

To fully grasp the role of lithium ions in cell permeability, one must contrast its structural effects on fungal cells with its signaling effects in mammalian tissues. While Li⁺ physically increases permeability in yeast by altering lipid phases and cell wall porosity, it paradoxically decreases paracellular permeability in mammalian endothelial cells.

In models of the Blood-Brain Barrier (BBB) and lung endothelium, lithium chloride (LiCl) acts as a potent signaling modulator. LiCl directly inhibits Glycogen Synthase Kinase-3β (GSK-3β), which5[5]. The stabilization and nuclear translocation of β-catenin leads to the transcriptional upregulation of Claudin-5, a critical tight junction protein. Consequently, 6[6], enhancing barrier function against inflammatory agonists like thrombin.

Fig 2: LiCl-mediated Wnt/β-catenin pathway activation decreasing mammalian cell permeability.

This dichotomy highlights a fundamental principle in application science: the effect of an ion on cell permeability is entirely dependent on the biological context—acting as a physical permeabilizer in simple eukaryotic membranes, and a complex barrier-enhancing signaling molecule in higher-order mammalian tissues.

References

- Source: National Institutes of Health (nih.gov)

- Source: National Institutes of Health (nih.gov)

- A physical perspective on lithium therapy - arXiv.

- High efficiency transformation of intact yeast cells (transformation-of-yeast-cells.pdf)

- Source: American Thoracic Society (atsjournals.org)

- Source: Frontiers (frontiersin.org)

Sources

- 1. A physical perspective on lithium therapy [arxiv.org]

- 2. Visualization of the synergistic effect of lithium acetate and single-stranded carrier DNA on Saccharomyces cerevisiae transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transformation of Saccharomyces cerevisiae and other fungi: Methods and possible underlying mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. med.upenn.edu [med.upenn.edu]

- 5. Frontiers | Study of BBB Dysregulation in Neuropathogenicity Using Integrative Human Model of Blood–Brain Barrier [frontiersin.org]

- 6. atsjournals.org [atsjournals.org]

Introduction: The Significance of Lithium Acetate Dihydrate Solubility

An In-depth Technical Guide to the Solubility of Lithium Acetate Dihydrate

Lithium acetate dihydrate (CH₃COOLi·2H₂O) is a key chemical compound with diverse applications ranging from a buffer in gel electrophoresis of DNA and RNA to a precursor in the synthesis of materials for lithium-ion batteries.[1][2][3][4] Its utility in pharmaceutical formulations, such as in the preparation of diuretics, and as a catalyst in organic synthesis further underscores its importance.[1][2][5][6] For researchers, scientists, and drug development professionals, a comprehensive understanding of its solubility characteristics in various solvents is not merely academic; it is a critical parameter that dictates formulation strategies, reaction kinetics, purification processes, and the ultimate performance of end-products.

This guide provides an in-depth analysis of the solubility of lithium acetate dihydrate. We will move beyond simple data reporting to explore the underlying chemical principles governing its dissolution, present a robust, field-proven protocol for solubility determination, and offer a consolidated view of its behavior in a range of common laboratory solvents.

Pillar 1: Theoretical Framework of Solubility

The solubility of an ionic compound like lithium acetate dihydrate is fundamentally governed by the principle of "like dissolves like."[7] This axiom relates to the polarity of the solute and the solvent. Lithium acetate dihydrate is an ionic salt that dissociates in solution into the lithium cation (Li⁺) and the acetate anion (CH₃COO⁻). The dissolution process requires the solvent molecules to overcome the electrostatic forces holding these ions together in the crystal lattice.

-

Polar Protic Solvents (e.g., Water, Ethanol): These solvents, characterized by O-H or N-H bonds, are exceptionally effective at dissolving ionic compounds. Water, with its high dielectric constant and ability to form strong hydrogen bonds, can effectively solvate both the Li⁺ cation and the acetate anion, replacing the strong ion-ion interactions with numerous, weaker ion-dipole interactions.[8] This energetic favorability drives the dissolution process.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents possess dipoles but lack acidic protons. While they can solvate cations well through their negative dipoles, their ability to solvate anions is often weaker compared to protic solvents. Nonetheless, highly polar aprotic solvents like DMSO can still be effective.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant dipoles and cannot effectively stabilize the charged ions. Consequently, ionic compounds like lithium acetate dihydrate exhibit very limited to negligible solubility in nonpolar solvents.

Temperature also plays a crucial role. For most solid solutes, including lithium acetate, solubility in liquid solvents increases with temperature.[7][9] The increased kinetic energy helps solvent molecules break apart the solute's crystal lattice more effectively.

Pillar 2: Quantitative Solubility Data

The following table summarizes the known solubility of lithium acetate dihydrate in various solvents. It is critical to note the distinction between the dihydrate and anhydrous forms, as the presence of water of hydration can influence solubility. The data presented here pertains to the dihydrate form unless specified otherwise.

| Solvent | Formula | Type | Solubility ( g/100 mL) | Temperature (°C) | Reference |

| Water | H₂O | Polar Protic | 29.0 | 20 | [6][10] |

| Water | H₂O | Polar Protic | 45.0 | Not Specified | [4] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | Not Specified | [1][5][11] |

| Methanol | CH₃OH | Polar Protic | 30.37 ( g/100g ) | 15 | [12] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | 10.0 | Not Specified | [13] |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Soluble | Not Specified | [14] |

| Ether | (C₂H₅)₂O | Weakly Polar | Soluble | Not Specified | [15] |

| Acetone* | (CH₃)₂CO | Polar Aprotic | Insoluble | Not Specified | [12] |

Note: Data for Methanol, Ether, and Acetone were reported for the anhydrous form of lithium acetate. However, they provide a strong indication of the expected behavior for the dihydrate form.

Pillar 3: Experimental Determination of Solubility

To ensure scientific integrity and reproducibility, a standardized protocol for determining solubility is essential. The Equilibrium Shake-Flask Method is a widely accepted and robust technique for this purpose.[16] This method establishes equilibrium between the undissolved solid and a saturated solution, providing a reliable measure of solubility at a given temperature.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the shake-flask method for determining the solubility of lithium acetate dihydrate.

Caption: Workflow for the Equilibrium Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system, incorporating controls and precise measurements to ensure trustworthy results.

1. Preparation of Materials and Reagents:

- Ensure the Lithium Acetate Dihydrate is of high purity (e.g., ≥99%).

- Use analytical grade or HPLC grade solvents.

- Prepare a series of standard solutions of lithium acetate dihydrate in the chosen solvent for calibration curve generation.

2. Sample Preparation (Supersaturation):

- Into a series of glass vials with screw caps, add a precisely measured volume of the solvent (e.g., 5.00 mL).

- Add an excess amount of lithium acetate dihydrate to each vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure the solution is saturated. A starting point is to add approximately 1.5 to 2 times the expected solubility.

- Seal the vials tightly to prevent solvent evaporation.

3. Equilibration:

- Place the vials in a constant-temperature shaker bath set to the desired experimental temperature (e.g., 25.0 °C ± 0.1 °C).

- Agitate the vials for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is standard.[16] Preliminary experiments can be run to confirm that the measured concentration does not change between, for example, 24 and 48 hours, confirming equilibrium has been achieved.[17][18]

4. Phase Separation:

- Remove the vials from the shaker bath. To prevent precipitation due to temperature changes, this step should be performed quickly and, if possible, in a temperature-controlled environment.

- Centrifuge the vials at a high speed (e.g., 5000 rpm for 10 minutes) to pellet the undissolved solid.

- Carefully draw off the clear supernatant using a pipette. For maximum accuracy, filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not absorb the solute.[16] This ensures the removal of all particulate matter.

5. Quantification of Solute:

- Accurately dilute a known volume of the clear, saturated filtrate with the solvent to bring its concentration within the linear range of the analytical instrument.

- Analyze the diluted sample using a pre-calibrated and validated analytical method.

- High-Performance Liquid Chromatography (HPLC): Suitable for quantifying the acetate anion.

- Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): A highly sensitive method for quantifying the lithium cation.[19]

- Gravimetric Analysis: Involves evaporating the solvent from a known volume of the filtrate and weighing the residual solid. This method is simpler but may be less precise.

6. Data Analysis and Reporting:

- Using the concentration measured in the diluted sample and the dilution factor, calculate the concentration in the original, undissolved filtrate. This value represents the solubility.

- Report the solubility in standard units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L), ensuring the temperature is clearly stated (e.g., "The solubility of lithium acetate dihydrate in water at 25°C was determined to be X mg/mL.").

Conclusion

The solubility of lithium acetate dihydrate is a multifaceted property critically dependent on the nature of the solvent and the ambient temperature. It exhibits high solubility in polar protic solvents like water and alcohols, moderate to high solubility in polar aprotic solvents like DMSO and DMF, and poor solubility in nonpolar media. This behavior is consistent with the fundamental principles of chemical interactions. For drug development professionals and researchers, the provided quantitative data serves as a vital starting point for formulation, while the detailed experimental protocol offers a reliable framework for generating precise, in-house solubility data tailored to specific and novel solvent systems.

References

- Poworks. (n.d.). Lithium Acetate Dihydrate.

- XJ-HOME. (n.d.). Uses of lithium acetate dihydrate.

- ChemicalBook. (2026, January 13). Lithium acetate dihydrate | 6108-17-4.

-

National Center for Biotechnology Information. (n.d.). Lithium acetate dihydrate. PubChem Compound Database. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). Lithium acetate dihydrate, =99.9 trace metals basis.

- Thermo Scientific Chemicals. (n.d.). Lithium acetate dihydrate, 99%.

-

Vasu, A. S., et al. (2018). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Retrieved from [Link]

- Loba Chemie. (n.d.). LITHIUM ACETATE DIHYDRATE | 6108-17-4.

- Ganfeng Lithium Group Co., Ltd. (2020). Lithium acetate dihydrate.

- MedchemExpress. (n.d.). Lithium acetate dihydrate | Biochemical Assay Reagent.

- American Elements. (n.d.). Lithium Acetate Dihydrate.

-

Hurst, K. L., & Fortenberry, R. C. (2020). Factors Affecting the Solubility of Ionic Compounds. ResearchGate. Retrieved from [Link]

- TradeIndia. (n.d.). Buy Lithium Acetate Dihydrate at Best Price, Analytical Grade Crystalline Powder.

-

Vasu, A. S., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation, 18(8), 5037-5047. Retrieved from [Link]

- Chem 115 Lab. (n.d.). Experiment 4 Solubility of a Salt.

- BenchChem. (2025). General Experimental Protocol for Determining Solubility.

- Scribd. (n.d.). Investigating The Solubility of Salts in Different Solvents.

- Patsnap Eureka. (2025, September 10). Measure Solubility of Lithium Acetate in Different Solvents.

- Kiper, R. A. (n.d.). Properties of substance: lithium acetate.

- Sontara Organo Industries. (n.d.). Lithium Acetate Dihydrate.

- Chemistry LibreTexts. (2026, January 27). 17.5: Factors that Affect Solubility.

- Vedantu. (2024, July 2). Explain any four factors which affect the solubility class 12 chemistry CBSE.

- Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.

- Al-Mustansiriya University. (2025, October 22). Solubility.

- Alpha Chemika. (n.d.). LITHIUM ACETATE (dihydrate) (acetic acid lithium salt).

- ResearchGate. (2018, July 9). Is the lithium acetate is soluble in DMF.

- Fisher Scientific. (2018, January 19). Lithium acetate dihydrate - SAFETY DATA SHEET.

- Ataman Kimya. (n.d.). LITHIUM ACETATE.

- Guidechem. (n.d.). Lithium acetate dihydrate 6108-17-4 wiki.

- Sigma-Aldrich. (n.d.). Lithium acetate dihydrate, =99.9 trace metals basis.

- Carl ROTH. (n.d.). Safety Data Sheet: Lithium acetate dihydrate.

-

Xin, N., et al. (2017). Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary mixtures. eScholarship.org. Retrieved from [Link]

- Wikipedia. (n.d.). Lithium acetate.

- MilliporeSigma. (n.d.). Lithium acetate BioUltra, = 99.0 NT calc. based on dry substance.

Sources

- 1. Lithium Acetate Dihydrate - Poworks [poworks.com]

- 2. Lithium acetate dihydrate | 6108-17-4 [chemicalbook.com]

- 3. Lithium acetate dihydrate , =99.9 trace metals basis 6108-17-4 Sigma-Aldrich [sigmaaldrich.com]

- 4. Lithium acetate - Wikipedia [en.wikipedia.org]

- 5. Lithium acetate dihydrate, 99% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Lithium acetate dihydrate [ganfenglithium.com]

- 7. caymanchem.com [caymanchem.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Measure Solubility of Lithium Acetate in Different Solvents [eureka.patsnap.com]

- 10. westliberty.edu [westliberty.edu]

- 11. Lithium Acetate Dihydrate - Lithium Acetate Dihydrate Exporter, Manufacturer & Supplier, Ambernath, India [sontaraorgano.in]

- 12. lithium acetate [chemister.ru]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. Uses of lithium acetate dihydrate-Other News and Blog-China Lithium Products Technology Co., Ltd.-CLPC china lithium [lithium-chemical.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. escholarship.org [escholarship.org]

Methodological & Application

High-Efficiency Transformation of Saccharomyces cerevisiae Using the Lithium Acetate / Single-Stranded Carrier DNA / PEG Method

An Application Guide

Abstract

This guide provides a comprehensive, in-depth protocol for the high-efficiency genetic transformation of the budding yeast, Saccharomyces cerevisiae. The method described, centered on the synergistic action of lithium acetate (LiOAc), single-stranded carrier DNA (ssDNA), and polyethylene glycol (PEG), remains the gold standard for achieving high yields of transformants suitable for applications ranging from routine plasmid introduction to the construction of complex genomic libraries. Beyond a mere recitation of steps, this document elucidates the causal mechanisms behind each component and procedural choice, offering field-proven insights to empower researchers to optimize the protocol for their specific experimental needs. It includes detailed methodologies, critical parameter summaries, a troubleshooting guide, and an illustrative workflow diagram to ensure robust and reproducible results.

Introduction: The Power of Yeast Genetics

Saccharomyces cerevisiae is a premier eukaryotic model organism, underpinning foundational discoveries in cell biology, genetics, and molecular biology. Its utility is profoundly enhanced by the ease with which its genome can be manipulated. Genetic transformation—the introduction of exogenous DNA—is the cornerstone of these manipulations. The LiOAc/ssDNA/PEG method, first developed by Ito et al. and subsequently optimized, has become the most widely adopted technique due to its simplicity, cost-effectiveness, and high efficiency.[1][2] This protocol consistently yields efficiencies of 10⁵ to 10⁶ transformants per microgram of plasmid DNA, making it suitable for even the most demanding applications like library screening.[3]

The Scientific Pillars: Understanding the "Why" Behind the "How"

A successful transformation hinges on overcoming the yeast cell's formidable barriers: the cell wall and the plasma membrane. The LiOAc/ssDNA/PEG protocol employs a multi-pronged chemical and physical assault to facilitate DNA entry.

-

Lithium Acetate (LiOAc): The initial treatment with LiOAc acts as a permeabilizing agent. As a monovalent alkali cation, Li⁺ is believed to partially neutralize the negative charges of the cell wall and create pores, thereby increasing its permeability.[4][5][6] This allows the transforming DNA and other components to approach the plasma membrane, a critical first step for uptake.[4]

-

Polyethylene Glycol (PEG): PEG is an indispensable component for the efficient transformation of intact yeast cells.[1][7][8] It functions primarily as a molecular crowder, effectively precipitating the plasmid and carrier DNA onto the cell surface.[4][5][9] By sequestering water molecules, PEG increases the effective concentration of DNA at the cell-solution interface.[9] Furthermore, its fusogenic properties are thought to promote the fusion of the plasma membrane, creating entry points for the DNA-PEG complex.[10]

-

Single-Stranded Carrier DNA (ssDNA): The inclusion of non-specific, denatured (single-stranded) DNA, typically from salmon or herring sperm, dramatically boosts transformation efficiency.[11] While its precise mechanism is multifaceted, two prevailing theories explain its effect:

-

Nuclease Protection: It acts as a competitive substrate, saturating endogenous nucleases that would otherwise degrade the valuable plasmid DNA.[12]

-

Surface Binding Competition: The carrier DNA is thought to bind non-productively to the yeast cell wall, preventing the plasmid DNA from being sequestered and allowing it to be available for uptake into the cytoplasm.[12][13] It is critical that the carrier DNA is denatured by boiling and snap-chilling on ice immediately before use.[14][15]

-

-

Heat Shock: The brief incubation at a high temperature (typically 42°C) is a crucial step that is thought to increase the fluidity of the plasma membrane, further enhancing DNA uptake.[1][7] The optimal duration of the heat shock can be strain-dependent and is a key parameter for optimization.[16]

Experimental Workflow Overview

The entire process, from competent cell preparation to plating, can be visualized as a sequential workflow designed to maximize DNA uptake and cell viability.

Sources

- 1. Transformation of Saccharomyces cerevisiae and other fungi: Methods and possible underlying mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Yeast Transformation by the LiAc/SS Carrier DNA/PEG Method | Springer Nature Experiments [experiments.springernature.com]

- 3. Enhancing Yeast Transformation: Achieving up to a Tenfold Increase Through a Single Adjustment in the Lithium Acetate–Polyethylene Glycol Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Visualized investigation of yeast transformation induced with Li+ and polyethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. quora.com [quora.com]

- 7. static.igem.org [static.igem.org]

- 8. A general method for polyethylene-glycol-induced genetic transformation of bacteria and yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. reddit.com [reddit.com]

- 10. High-Efficiency Plasmid DNA Transformation in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bitesizebio.com [bitesizebio.com]

- 12. Re: What is the purpose of adding Salmon Sperm DNA for Yeast Transformation? [madsci.org]

- 13. biology.stackexchange.com [biology.stackexchange.com]

- 14. ProtocolsLithiumAcetateTransformation < Lab < TWiki [barricklab.org]

- 15. static.igem.org [static.igem.org]

- 16. med.nyu.edu [med.nyu.edu]

Application Notes and Protocols for the Preparation and Transformation of Competent Saccharomyces cerevisiae Cells using the Lithium Acetate Method

Introduction: The Gateway to Yeast Genetics

Saccharomyces cerevisiae, a single-celled eukaryotic organism, has long been a cornerstone of fundamental biological research and a workhorse in various biotechnological applications, from brewing and baking to the production of complex biopharmaceuticals. The ability to introduce foreign DNA into yeast cells—a process known as transformation—is a fundamental technique that underpins our capacity to manipulate this organism's genome, study gene function, express recombinant proteins, and construct novel metabolic pathways.

Among the various methods developed for yeast transformation, the lithium acetate (LiAc)/single-stranded carrier DNA (ssDNA)/polyethylene glycol (PEG) procedure stands out as the most widely adopted for its simplicity, cost-effectiveness, and high efficiency.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practice of preparing and transforming competent S. cerevisiae cells using this robust method. We will delve into the underlying mechanisms, provide detailed, field-proven protocols, and offer insights into troubleshooting common issues to ensure successful and reproducible results.

Scientific Principles: Deconstructing the Transformation Process

The LiAc/ssDNA/PEG method is a chemical transformation technique that permeabilizes the yeast cell wall and membrane, facilitating the uptake of exogenous plasmid DNA.[1] The success of this procedure hinges on the synergistic action of its key components:

-

Lithium Acetate (LiAc): The monovalent cation, Li+, is thought to induce a mild chaotropic effect, disrupting the hydrogen bonding network within the yeast cell wall and increasing its permeability.[3][4][5] This allows for greater access of the transforming DNA to the cell membrane.[1][4]

-

Polyethylene Glycol (PEG): This hydroscopic polymer is indispensable for the efficient transformation of intact yeast cells.[1][6] PEG acts as a molecular crowder, effectively precipitating the DNA onto the surface of the yeast cells and bringing it into close proximity with the cell membrane.[3][7] It is also believed to play a role in fusing protoplasts, which may contribute to the uptake of DNA.[1]

-

Single-Stranded Carrier DNA (ssDNA): The inclusion of denatured, single-stranded DNA, typically from salmon or herring sperm, dramatically increases transformation efficiency.[8][9] While the precise mechanism is not fully elucidated, it is hypothesized that the ssDNA binds to and saturates nucleases on the cell surface, protecting the plasmid DNA from degradation. It may also coat the plasmid DNA, aiding its passage across the cell wall and membrane.

-

Heat Shock: A brief incubation at an elevated temperature (typically 42°C) is a critical step that is thought to further permeabilize the cell membrane, creating transient pores that allow the DNA-PEG-cell complexes to be internalized.[1][6]

Experimental Workflow Overview

The overall process can be divided into two main stages: the preparation of competent yeast cells and the subsequent transformation with plasmid DNA. The workflow is illustrated in the diagram below.

Sources

- 1. Transformation of Saccharomyces cerevisiae and other fungi: Methods and possible underlying mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhancing Yeast Transformation: Achieving up to a Tenfold Increase Through a Single Adjustment in the Lithium Acetate–Polyethylene Glycol Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Visualized investigation of yeast transformation induced with Li+ and polyethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. static.igem.org [static.igem.org]

- 7. researchgate.net [researchgate.net]

- 8. High-efficiency yeast transformation using the LiAc/SS carrier DNA/PEG method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

High-Efficiency Plasmid DNA Transformation in Pichia pastoris: A Mechanistic and Methodological Guide

Introduction and Strategic Overview

Pichia pastoris (reclassified as Komagataella phaffii) is a premier eukaryotic host for heterologous protein expression, offering robust secretory capacities and high-density fermentation capabilities. However, unlike Saccharomyces cerevisiae, P. pastoris exhibits inherently low homologous recombination efficiencies. Plasmids must not only traverse the robust yeast cell wall but also integrate into the host genome to ensure stable, long-term expression.

While standard electroporation yields approximately

Mechanistic Insights: The "Why" Behind the Workflow

To achieve high-efficiency transformation, researchers must manipulate both the DNA construct and the host cell architecture. The following pillars dictate the success of the protocol:

-

Targeted Plasmid Linearization: Circular plasmids transform P. pastoris poorly and integrate randomly. Linearizing the expression vector (e.g., via SacI or PmeI digestion in the AOX1 promoter) exposes recombinogenic ends. This shifts the cellular DNA repair mechanism away from rare non-homologous end joining (NHEJ) toward targeted single-crossover homologous recombination at the genomic AOX1 locus [3].

-

Disulfide Reduction via DTT: The yeast cell wall is a dense, restrictive matrix of mannoproteins cross-linked by disulfide bonds. DTT acts as a potent reducing agent, breaking these bonds and significantly increasing cell wall porosity [2].

-

Membrane Permeabilization via LiAc: Lithium Acetate is a chaotropic agent that disrupts hydrogen bonding in the extracellular matrix and alters the permeability of the lipid bilayer. When combined with DTT, LiAc dramatically lowers the dielectric barrier of the cell envelope, facilitating the transit of large DNA molecules during the high-voltage pulse [1].

-

Osmotic Shielding: The electroporation pulse creates transient pores in the plasma membrane. Without immediate suspension in a high-osmolarity recovery medium (1 M Sorbitol), the intracellular turgor pressure causes rapid osmotic lysis, resulting in a logarithmic drop in cell viability.

Figure 1: Mechanism of targeted single-crossover homologous recombination at the AOX1 locus.

Quantitative Benchmarking: Transformation Efficiencies

Selecting the correct transformation method depends on the experimental goal. For library screening or multi-copy integrant selection, the LiAc/DTT electroporation method is mandatory.

| Transformation Method | Pretreatment | DNA State | Expected Efficiency (Transformants / µg DNA) | Key Advantage |

| Standard Electroporation | None | Linearized | Baseline industry standard | |

| Chemical Transformation | LiAc / PEG | Linearized | No specialized electroporator required | |

| Optimized Electroporation | LiAc + DTT | Linearized | Highest efficiency, ideal for library screening | |

| Heat-Shock (Condensed) | DTT only | Linearized | Rapid protocol for routine, low-throughput cloning |

Step-by-Step Protocol: LiAc/DTT-Enhanced Electroporation

Phase 1: DNA Preparation and Validation

-

Digestion: Digest 5–10 µg of your sequence-verified expression vector (e.g., pPICZα) with a restriction enzyme that cuts uniquely within the homologous integration region (e.g., SacI).

-

Purification: Purify the linearized DNA via phenol-chloroform extraction followed by ethanol precipitation. Resuspend the pellet in 10 µL of sterile, nuclease-free water.

-

Self-Validation Checkpoint: Run 1 µL of the purified product on a 1% agarose gel. Causality: You must confirm 100% linearization. Trace amounts of uncut circular plasmid will yield false-positive episomal transformants that are mitotically unstable and will be lost during fermentation [3].

Phase 2: Preparation of Electrocompetent Cells

-

Culturing: Inoculate a single colony of P. pastoris (e.g., GS115 or X-33) into 5 mL of YPD medium. Grow overnight at 30°C, 250 rpm.

-

Expansion: Transfer the overnight culture into 100 mL of fresh YPD medium. Grow until the

reaches exactly 1.3–1.5 (mid-log phase). Causality: Cells in the exponential growth phase are actively synthesizing cell wall components, making them optimally susceptible to chemical permeabilization [1]. -

Harvest: Centrifuge at

for 5 min at 4°C. Resuspend the pellet in 80 mL of sterile water, then centrifuge again. -

Chemical Pretreatment: Resuspend the pellet in 10 mL of Pretreatment Solution (100 mM LiAc, 10 mM DTT, 0.6 M Sorbitol, 10 mM Tris-HCl, pH 7.5). Incubate at room temperature for 30 minutes.

-

Washing (Critical Step): Wash the cells three times with ice-cold 1 M Sorbitol (using sequential volumes of 50 mL, 20 mL, and finally resuspending in 1 mL). Causality: Extensive washing is required to remove all conductive ions (LiAc and YPD salts). Residual ions will cause electrical arcing during the pulse, instantly killing the cells.

Phase 3: Electroporation and Recovery

-

Setup: Pre-chill 0.2 cm electroporation cuvettes on ice.

-

Incubation: Mix 80 µL of the electrocompetent cells with 1–5 µg of linearized DNA. Incubate on ice for 5 minutes.

-

Pulsing: Pulse the cells using the following parameters: 1.5 kV, 25 µF, and 200 Ω [2]. Causality: These parameters generate a time constant (

) of ~4.5–5.0 ms, which is the biophysical sweet spot for driving DNA through the permeabilized Pichia cell wall without causing irreversible dielectric breakdown. -

Osmotic Rescue: Immediately (within seconds) add 1 mL of ice-cold 1 M Sorbitol to the cuvette. Gently transfer the suspension to a sterile 15 mL tube.

-

Recovery: Incubate the cells at 30°C for 1 to 2 hours without shaking. Causality: This quiescent recovery period allows the cells to repair membrane pores and begin translating the antibiotic resistance marker (e.g., the Sh ble gene for Zeocin resistance) prior to selective pressure.

Phase 4: Selection and Self-Validating Controls

-

Plating: Plate aliquots (e.g., 50 µL, 100 µL, 200 µL) onto selective agar plates (e.g., YPDS + Zeocin).

-

Incubation: Incubate plates at 30°C for 3–5 days until distinct, opaque colonies appear.

-

System Controls: Always include a Negative Control (cells pulsed with water instead of DNA) to validate antibiotic stringency, and a Positive Control (cells pulsed with an empty, linearized vector) to benchmark baseline transformation efficiency.

Figure 2: End-to-end workflow for LiAc/DTT-enhanced Pichia pastoris electroporation.

References

using lithium acetate dihydrate for genomic DNA extraction from yeast

Application Note: High-Efficiency Genomic DNA Extraction from Yeast Using Lithium Acetate Dihydrate

Abstract

The extraction of genomic DNA (gDNA) from yeast (Saccharomyces cerevisiae, Pichia pastoris, Candida albicans) is a critical bottleneck in high-throughput genotyping and molecular cloning workflows.[1][2] Traditional methods relying on enzymatic spheroplasting (Zymolyase/Lyticase) are costly and time-consuming, while mechanical disruption (glass beads) often results in sheared DNA and inconsistent yields.[1][3] This application note details a rapid, cost-effective, and scalable protocol utilizing Lithium Acetate (LiOAc) Dihydrate combined with Sodium Dodecyl Sulfate (SDS). This method leverages the chaotropic properties of lithium ions to permeabilize the rigid fungal cell wall, enabling efficient lysis and DNA recovery in under 20 minutes without the use of hazardous phenol-chloroform or expensive lytic enzymes.

Introduction & Scientific Rationale

Yeast cell walls are complex structures composed of mannoproteins,

Why Lithium Acetate? Lithium Acetate is widely recognized for its role in yeast transformation, where it induces a state of "competence" by increasing cell wall porosity. In the context of DNA extraction, we repurpose this mechanism.[1][2][3][4][5][6][7][8][9][10] When paired with the anionic detergent SDS and thermal energy (70°C), LiOAc transitions from a permeabilizing agent to a lytic facilitator.

Mechanism of Action:

-

Chaotropic Destabilization: Lithium ions (

) interfere with the hydrogen bonding networks of the cell wall polysaccharides and the phospholipid bilayer, increasing permeability. -

Protein Denaturation: SDS solubilizes membrane lipids and denatures cell wall proteins (mannoproteins), compromising structural integrity.

-

Thermal Lysis: Heat (70°C) accelerates the kinetic disruption of the cell membrane, releasing intracellular content including gDNA.

-

Precipitation: The presence of monovalent cations (

) aids in the subsequent alcohol precipitation of DNA by neutralizing the negative charge of the phosphate backbone.

Visualizing the Workflow & Mechanism

The following diagram illustrates the mechanistic pathway and the operational workflow for this protocol.

Caption: Mechanistic pathway of LiOAc-mediated lysis and the corresponding operational workflow for rapid yeast gDNA extraction.

Detailed Protocol: LiOAc-SDS Lysis Method

Reagents Required:

-

Lysis Solution: 200 mM Lithium Acetate dihydrate, 1% SDS (Prepare fresh or store at room temperature; if precipitate forms, warm to dissolve).

-

Elution Buffer: TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or Nuclease-free water.

-

Yeast Culture: Liquid culture (

) or solid colonies.

Step-by-Step Methodology

-

Cell Collection:

-

From Plate: Pick 1-2 medium-sized colonies using a sterile loop.

-

From Liquid: Aliquot 100-200 µL of yeast culture into a 1.5 mL microcentrifuge tube. Centrifuge at 3,000 x g for 2 minutes. Discard supernatant completely.

-

-

Lysis Induction:

-

Add 100 µL of Lysis Solution (200 mM LiOAc, 1% SDS) to the cell pellet.

-

Vortex vigorously for 10-15 seconds to ensure the pellet is fully resuspended. Crucial: Clumped cells will not lyse efficiently.

-

-

Thermal Incubation:

-

Incubate the tube at 70°C for 5 to 15 minutes .

-

Note: 5 minutes is sufficient for most PCR applications; 15 minutes maximizes yield for difficult strains.

-

-

DNA Precipitation:

-

Purification Wash:

-

Carefully aspirate and discard the supernatant.[2] Avoid disturbing the pellet.

-

Add 500 µL of 70% Ethanol to the pellet.

-

Centrifuge at 15,000 x g for 1 minute .

-

Remove the supernatant completely. Allow the pellet to air dry for 1-2 minutes (do not over-dry, or resuspension becomes difficult).

-

-

Elution:

Validation & Quality Control

This protocol is a "dirty" prep optimized for speed and PCR readiness.[6] It is not intended for library preparation for Next-Generation Sequencing (NGS) without further cleanup (e.g., bead-based purification).

Expected Yield & Purity:

| Metric | Expected Value | Notes |

| Yield | ~100 ng per | Sufficient for ~50 PCR reactions. |

| Fragment Size | < 20 kb | Shear forces and heat limit High Molecular Weight (HMW) recovery. |

| A260/A280 | 1.6 - 1.9 | Slightly lower than pure DNA due to residual protein/RNA. |

| PCR Suitability | Amplicons < 3.5 kb | Excellent for genotyping, colony PCR, and sequencing verification. |

Validation Experiment: Run 5 µL of the supernatant on a 1% agarose gel. You should see a distinct genomic band. A smear indicates RNA (normal, can be removed with RNase A) or degradation.

Comparative Analysis

Why choose LiOAc over other methods?

| Feature | LiOAc-SDS (This Protocol) | Zymolyase/Lyticase | Glass Beads |

| Mechanism | Chemical/Thermal Lysis | Enzymatic Digestion | Mechanical Shearing |

| Time | 15-20 mins | 60-120 mins | 30-45 mins |

| Cost | Low (<$0.01/sample) | High (Enzymes are expensive) | Medium (Beads/Tubes) |

| Throughput | High (Single tube) | Medium | Low (Labor intensive) |

| DNA Integrity | Medium (Good for PCR) | High (Good for Southern Blot) | Low (High shearing) |

| Hazardous Chems | None (SDS is mild irritant) | None | Phenol often used |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No PCR Product | Residual SDS inhibiting Polymerase | Dilute the DNA template 1:10 or 1:50 in water before PCR. SDS is a potent PCR inhibitor. |

| Low DNA Yield | Incomplete resuspension | Vortex pellet thoroughly in Lysis Solution before heating. |

| Low DNA Yield | Old/Stationary phase cells | Increase incubation time at 70°C to 20 mins; ensure culture is not overgrown (>3 days). |

| "Goopy" Pellet | High polysaccharide content | Wash the pellet an extra time with 70% ethanol. |

| RNA Contamination | No RNase step | Add 1 µL RNase A (10 mg/mL) to the final elution and incubate at 37°C for 15 mins if RNA interferes with downstream apps. |

References

-

Lõoke, M., Kristjuhan, K., & Kristjuhan, A. (2011). Extraction of genomic DNA from yeasts for PCR-based applications.[1][4][5][6][8] BioTechniques, 50(5), 325–328.[4][5][9]

-

[Link]

-

-

Harju, S., Fedosyuk, H., & Peterson, K. R. (2004). Rapid isolation of yeast genomic DNA: Bust n' Grab. BMC Biotechnology, 4, 8.

-

[Link]

-

-

Gietz, R. D., & Schiestl, R. H. (2007). High-efficiency yeast transformation using the LiAc/SS carrier DNA/PEG method. Nature Protocols, 2(1), 31–34. (Cited for mechanism of LiOAc permeabilization).[8]

-

[Link]

-

Sources

- 1. EXTRACTION OF GENOMIC DNA FROM YEASTS FOR PCR-BASED APPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. static.igem.wiki [static.igem.wiki]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Extraction of genomic DNA from yeasts for PCR-based applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. protocols.io [protocols.io]

- 7. babraham.ac.uk [babraham.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. static.igem.wiki [static.igem.wiki]

- 10. "SELECTION OF THE OPTIMAL METHOD FOR ISOLATION OF GEOMIC DNA OF YEAST A" by Oybek ASHIROV, Tulkin SADULLAYEV et al. [cce.researchcommons.org]

- 11. static.igem.org [static.igem.org]

- 12. Protocols · Benchling [benchling.com]

- 13. neb.com [neb.com]

Application Note: High-Integrity RNA Isolation from Fungal Cells Using the Lithium Acetate (LiOAc) Permeabilization Method

Executive Summary

The isolation of high-quality RNA from fungal cells (yeasts and filamentous fungi) is historically challenged by the complex cell wall structure—composed of chitin,